1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and an oxide moiety
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group: This step involves the substitution of hydrogen atoms on the aromatic ring with fluorine and nitro groups.
Oxidation: The final step involves the oxidation of the pyrrolidine nitrogen to form the N-oxide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted aromatic compounds.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The pyrrolidine ring provides a scaffold that can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and functional groups.
Fluorinated Aromatics: Compounds such as 2,6-difluorophenyl derivatives have similar fluorine substitution patterns but lack the nitro group and pyrrolidine ring.
Nitroaromatics: Compounds like 4-nitrophenyl derivatives share the nitro group but differ in their other substituents and overall structure.
The uniqueness of this compound lies in its combination of a pyrrolidine ring, fluorine atoms, and a nitro group, which together confer distinct chemical and biological properties.
Properties
CAS No. |
922142-65-2 |
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Molecular Formula |
C10H10F2N2O3 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H10F2N2O3/c11-8-5-7(13(15)16)6-9(12)10(8)14(17)3-1-2-4-14/h5-6H,1-4H2 |
InChI Key |
YTXCUKOJQNJEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C1)(C2=C(C=C(C=C2F)[N+](=O)[O-])F)[O-] |
Origin of Product |
United States |
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